Boc-ala-pro-OH

Vue d'ensemble

Description

“Boc-ala-pro-OH” is a building block for obtaining rhodamine-derived enzyme substrates . It is a type of Boc-amino acid, which is a common protecting group used in peptide synthesis.

Synthesis Analysis

Boc-ala-pro-OH can be synthesized from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs). The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents . The Boc group is typically introduced using Boc-anhydride and removed by acidolysis, often with trifluoroacetic acid or hydrochloric acid in organic solvents .

Molecular Structure Analysis

The molecular structure of peptides containing the Boc group has been analyzed using various techniques. For example, the crystal structure of Boc-L-Ala- [Aib-Ala]2-Glu (OBzl)-Ala- [Aib-Ala]2-OMe revealed an α-helical conformation stabilized by α-aminoisobutyric acid residues .

Chemical Reactions Analysis

The Boc group is involved in the synthesis and deprotection steps of peptide synthesis. It is typically introduced using Boc-anhydride and removed by acidolysis, often with trifluoroacetic acid or hydrochloric acid in organic solvents . The stability of the Boc group under synthesis conditions allows for the construction of complex peptide structures without premature deprotection .

Physical And Chemical Properties Analysis

The physical and chemical properties of the Boc group contribute to its widespread use in peptide synthesis. It is a bulky, hydrophobic group that provides steric protection to the amino group. Its removal is relatively straightforward, which is crucial for the final deprotection step in peptide synthesis.

Applications De Recherche Scientifique

Specific Scientific Field

This application falls under the field of Green Chemistry and Organic Synthesis .

Summary of the Application

“Boc-ala-pro-OH” is used in the BOC protection of amines, a process that is crucial in the synthesis of biologically active molecules . This process is eco-friendly and efficient, providing almost quantitative BOC protection of a variety of aliphatic and aromatic amines, amino acids, and amino alcohols .

Methods of Application

The BOC protection is carried out in catalyst and solvent-free media under mild reaction conditions . The products are confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis .

Results or Outcomes

This protocol does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography . It provides an efficient and green route for the BOC protection of amines .

2. Synthesis of Optically Pure Gamma-PNA Backbones

Specific Scientific Field

This application is in the field of Biochemistry and Molecular Biology .

Summary of the Application

“Boc-ala-pro-OH” is used in the synthesis of optically pure gamma-PNA backbones . These backbones are known to bind more strongly to DNA or RNA than regular PNA .

Methods of Application

The synthesis involves the use of a stabilized form of 2-iodoxybenzoic acid (SIBX) as an oxidative reagent in the key intermediate of the N-Boc-amino acetaldehyde synthesis .

Results or Outcomes

3. Deprotection of Boc Amino Acids and Peptides

Specific Scientific Field

This application is in the field of Chemical Synthesis .

Summary of the Application

“Boc-ala-pro-OH” is used in the deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid .

Methods of Application

The method involves the use of a phosphonium ionic liquid for high-temperature Boc deprotection of amino acids and peptides . The ionic liquid demonstrated a catalytic effect and had low viscosity and high thermal stability .

Results or Outcomes

The study extended the possibility for the extraction of water-soluble polar organic molecules using ionic liquids .

4. Synthesis of N-Propargylalanine

Specific Scientific Field

This application is in the field of Biochemistry .

Summary of the Application

“Boc-ala-pro-OH” is used in the preparation of N-propargylalanine, a key precursor to generate N-(3-aryl)propylated alanine residues .

Methods of Application

The method involves the use of “Boc-ala-pro-OH” in the synthesis of N-propargylalanine .

Results or Outcomes

The result is the generation of N-(3-aryl)propylated alanine residues .

5. Protein Binding and Coupling

Specific Scientific Field

This application is in the field of Molecular Biology .

Summary of the Application

“Boc-ala-pro-OH” is used in protein binding and coupling . This is crucial in developing relationships between proteins and other cellular components .

Methods of Application

The method involves the use of “Boc-ala-pro-OH” in routine laboratory procedures such as binding enzymes or coupling peptides to carrier proteins .

Results or Outcomes

The result is the successful binding of enzymes or coupling of peptides to carrier proteins .

6. Synthesis of Tetrabutylammonium NTf2

Specific Scientific Field

This application is in the field of Chemical Synthesis .

Summary of the Application

“Boc-ala-pro-OH” is used in the synthesis of tetrabutylammonium NTf2 . This compound is a key intermediate in various chemical reactions .

Methods of Application

The method involves the use of “Boc-ala-pro-OH” as a substrate under reaction conditions identical to Method B . The reaction is carried out at high temperatures .

Results or Outcomes

The result is the generation of tetrabutylammonium NTf2 in 97% yield .

Orientations Futures

The Boc group’s compatibility with various solvents and reagents makes it a versatile choice for different synthesis strategies . As peptide synthesis continues to evolve, the use of Boc-ala-pro-OH and related compounds could play a significant role in the protection of proteins against radical-induced alterations.

Propriétés

IUPAC Name |

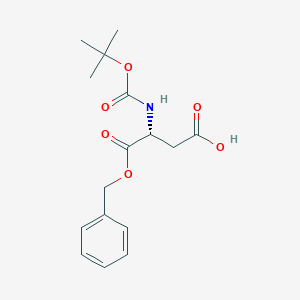

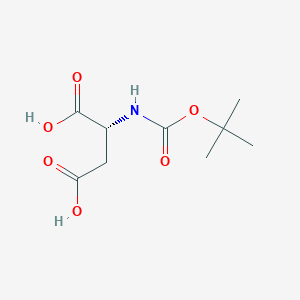

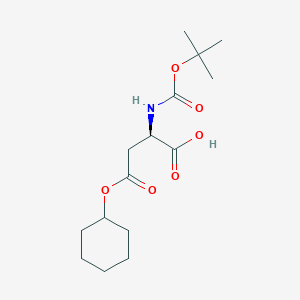

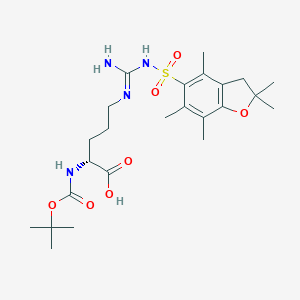

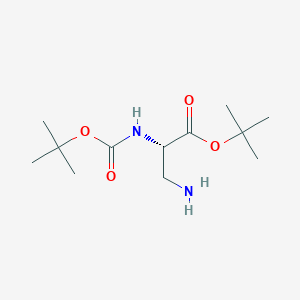

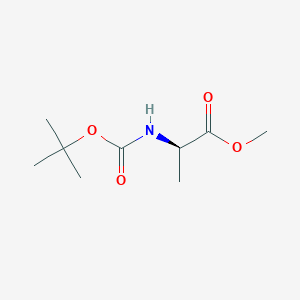

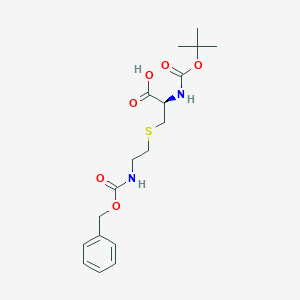

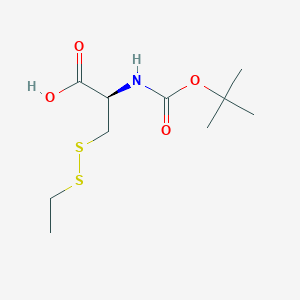

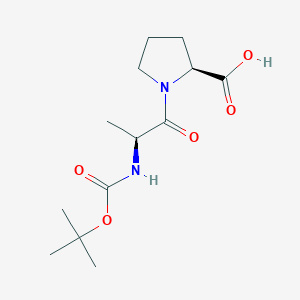

(2S)-1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O5/c1-8(14-12(19)20-13(2,3)4)10(16)15-7-5-6-9(15)11(17)18/h8-9H,5-7H2,1-4H3,(H,14,19)(H,17,18)/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGJDXUIYIUGQGO-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCC1C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80474543 | |

| Record name | BOC-ALA-PRO-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-ala-pro-OH | |

CAS RN |

33300-72-0 | |

| Record name | BOC-ALA-PRO-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.